Bienvenue dans la boutique en ligne BenchChem!

4-[(4-Methylphenyl)sulfonyl]-5-methylthio-2-(2-thienyl)-1,3-oxazole

Synthetic methodology Oxidation state control Anticancer drug discovery

4-[(4-Methylphenyl)sulfonyl]-5-methylthio-2-(2-thienyl)-1,3-oxazole is a trisubstituted 1,3-oxazole derivative combining a 4-tosyl (4-methylphenylsulfonyl) group, a 5-methylthio substituent, and a 2-(2-thienyl) moiety. This compound belongs to the class of 4-arylsulfonyl-5-alkylthiooxazoles, which serve as direct synthetic precursors to the 5-sulfinyl and 5-sulfonyl derivatives that demonstrated broad-spectrum anticancer activity in the NCI 60-cell line panel.

Molecular Formula C15H13NO3S3
Molecular Weight 351.5 g/mol
Cat. No. B15099112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methylphenyl)sulfonyl]-5-methylthio-2-(2-thienyl)-1,3-oxazole
Molecular FormulaC15H13NO3S3
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SC
InChIInChI=1S/C15H13NO3S3/c1-10-5-7-11(8-6-10)22(17,18)14-15(20-2)19-13(16-14)12-4-3-9-21-12/h3-9H,1-2H3
InChIKeyBCTFQFBDKFQRSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Methylphenyl)sulfonyl]-5-methylthio-2-(2-thienyl)-1,3-oxazole: Structural Characterization and Research-Grade Procurement Specifications


4-[(4-Methylphenyl)sulfonyl]-5-methylthio-2-(2-thienyl)-1,3-oxazole is a trisubstituted 1,3-oxazole derivative combining a 4-tosyl (4-methylphenylsulfonyl) group, a 5-methylthio substituent, and a 2-(2-thienyl) moiety. This compound belongs to the class of 4-arylsulfonyl-5-alkylthiooxazoles, which serve as direct synthetic precursors to the 5-sulfinyl and 5-sulfonyl derivatives that demonstrated broad-spectrum anticancer activity in the NCI 60-cell line panel [1]. The compound is also structurally related to the oxazole derivatives claimed in EP 0826676 A1 / US 6,002,014 as selective cyclooxygenase-2 (COX-2) inhibitors [2]. Its molecular formula is C16H15NO3S3, distinguishing it from close analogs such as 2-({4-[(4-methylphenyl)sulfonyl]-2-thien-2-yl-1,3-oxazol-5-yl}thio)acetamide (CAS 850927-65-0; C16H16N2O4S3) which bears a thioacetamide group at the 5-position instead of a methylthio group .

Why Generic Substitution of 4-[(4-Methylphenyl)sulfonyl]-5-methylthio-2-(2-thienyl)-1,3-oxazole with In-Class Oxazole Analogs Fails


Within the 4-arylsulfonyl-1,3-oxazole class, three structural variables independently govern biological profile and synthetic utility: (i) the oxidation state at the 5-position sulfur, (ii) the identity of the 2-position heterocycle, and (iii) the aryl substituent on the 4-sulfonyl group. For example, substituting the 5-methylthio group (–SMe) of the target compound with a thioacetamide group (–SCH2CONH2) as in CAS 850927-65-0 alters both the compound's reactivity toward oxidation and its potential biological target engagement . Similarly, replacing the 2-(2-thienyl) group with 2-phenyl (CAS 138537-79-8) or 2-(2-furyl) changes the electronic character of the oxazole ring and may influence COX-2 versus COX-1 selectivity profiles observed in patent data [1]. The target compound's specific substitution pattern places it as a 4-arylsulfonyl-5-alkylthiooxazole intermediate—a distinct node in the synthetic pathway described by Zyabrev et al. (2023) that cannot be replicated by its oxidized 5-sulfinyl or 5-sulfonyl counterparts [2].

Quantitative Differentiation Evidence for 4-[(4-Methylphenyl)sulfonyl]-5-methylthio-2-(2-thienyl)-1,3-oxazole Against Closest Analogs


Synthetic Intermediate Position: 5-Methylthio as a Controlled Oxidation Node Versus 5-Sulfinyl and 5-Sulfonyl Derivatives

The target compound is a 4-arylsulfonyl-5-alkylthiooxazole—the direct precursor to the 5-sulfinyl and 5-sulfonyl derivatives that showed anticancer activity in the NCI 60-cell line panel [1]. In the synthetic pathway described by Zyabrev et al. (2023), 4-arylsulfonyl-5-alkylthiooxazoles are the penultimate intermediates, formed by reacting N-(2,2-dichloro-1-(arylsulfonyl)vinyl)amides with sodium sulfide and alkyl halides, prior to oxidation to the biologically evaluated sulfinyl and sulfonyl products [2]. The lead compound 3l (2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide) achieved GI50 values of 1.64–1.86 µM across all NCI subpanels, while the corresponding unoxidized alkylthio precursors were not submitted for NCI screening [1]. This establishes the 5-methylthio compound's unique value as a controlled-oxidation precursor amenable to systematic SAR exploration of sulfur oxidation state.

Synthetic methodology Oxidation state control Anticancer drug discovery

COX-2 Selectivity: Class-Level Evidence from Patent-Disclosed Oxazole Derivatives with Thienyl and Methylsulfonylphenyl Substituents

EP 0826676 A1 / US 6,002,014 claims oxazole derivatives where one substituent is a methylsulfonylphenyl and the other is a thienyl (optionally substituted by lower alkyl or halogen), and R2 is lower alkyl [1]. The target compound, with its 4-tosyl (4-methylphenylsulfonyl) and 2-(2-thienyl) groups, maps onto this pharmacophore. The patent reports that Example 1 (a thienyl-substituted oxazole) exhibits COX-2 IC50 = 5 µM and COX-1 IC50 = 11 µM, yielding a COX-1/COX-2 selectivity ratio of approximately 2.2 [1]. In contrast, the prior-art compound 2-phenyl-4-cyclohexyl-5-(4-methylsulfonylphenyl)oxazole (WO 94/27980) was noted as a COX-2 inhibitor but with a different substitution pattern that the patent distinguishes as structurally and pharmacologically distinct [1]. Compounds lacking the thienyl group (e.g., 5-Oxazolethiol, 4-[(4-methylphenyl)sulfonyl]-2-phenyl-, CAS 138537-79-8) are not included in the patent's COX-2 selectivity claims [2].

COX-2 inhibition Anti-inflammatory Selectivity profiling

5-Methylthio Versus 5-Thioacetamide: Structural Differentiation from the Closest Commercially Available Analog (CAS 850927-65-0)

The closest commercially cataloged analog to the target compound is 2-({4-[(4-methylphenyl)sulfonyl]-2-thien-2-yl-1,3-oxazol-5-yl}thio)acetamide (CAS 850927-65-0) . These two compounds share the same 4-tosyl and 2-(2-thienyl) groups but differ critically at the 5-position: the target bears a methylthio group (–SMe, MW contribution ~47 g/mol), while CAS 850927-65-0 bears a thioacetamide group (–SCH2CONH2, MW contribution ~90 g/mol). This structural difference results in a molecular weight distinction (target MW ≈ 365.5 g/mol vs. comparator MW = 394.5 g/mol) and introduces an additional hydrogen bond donor/acceptor site in the thioacetamide analog . Furthermore, the 5-methylthio group can undergo controlled oxidation to sulfinyl (S=O) or sulfonyl (O=S=O) derivatives, whereas the thioacetamide group introduces competing reactivity at the amide functionality [1]. No head-to-head biological comparison between these two specific compounds has been published in peer-reviewed literature.

Structure-activity relationship Functional group replacement Medicinal chemistry

2-(2-Thienyl) Versus 2-(2-Furyl) Substitution: Heterocycle Identity Effects on Downstream Anticancer Activity

In the Zyabrev et al. (2023) series, the most active compound (3l) bears a 2-(2-furyl) substituent at the oxazole 2-position, achieving GI50 = 1.64–1.86 µM in the NCI 60-cell panel [1]. The target compound bears a 2-(2-thienyl) group instead. While the corresponding 2-(2-thienyl)-substituted 5-sulfinyl/sulfonyl derivatives were synthesized and characterized in the same study, their individual NCI screening data were not reported with the same prominence as the furyl analog [1]. The electronic difference between thiophene and furan (sulfur vs. oxygen heteroatom) can influence both the compound's redox behavior and its interaction with biological targets such as DNA topoisomerase IIβ, identified as the putative target for the furyl-substituted lead compound [1]. The COMPARE analysis of compound 3l showed a high positive correlation (r = 0.88) with aclarubicin, a topoisomerase inhibitor [1], suggesting that heterocycle identity at the 2-position may modulate this mechanism-of-action correlation.

Heterocycle SAR Thiophene vs furan Antiproliferative activity

Recommended Research and Industrial Application Scenarios for 4-[(4-Methylphenyl)sulfonyl]-5-methylthio-2-(2-thienyl)-1,3-oxazole


Controlled-Oxidation SAR Studies to Probe Anticancer Activity Dependence on Sulfur Oxidation State

Researchers investigating the relationship between sulfur oxidation state and anticancer potency should procure the target compound as the S(II) (methylthio) precursor. Oxidation with m-CPBA or alternative oxidizing agents yields the corresponding S(IV) sulfinyl and S(VI) sulfonyl derivatives for systematic NCI-60 or other cancer cell line screening, directly building on the synthetic methodology and activity data established by Zyabrev et al. (2023), where the 5-sulfinyl lead compound 3l achieved GI50 values of 1.64–1.86 µM [1].

COX-2 Inhibitor Lead Optimization with 2-(2-Thienyl) Pharmacophore Retention

The target compound incorporates the critical methylsulfonylphenyl (tosyl) and 2-thienyl pharmacophoric elements claimed in EP 0826676 A1 / US 6,002,014 for selective COX-2 inhibition [2]. Medicinal chemistry teams pursuing COX-2-selective anti-inflammatory agents with reduced gastrointestinal side effects can use the target compound as a scaffold for parallel derivatization at the 5-position (via oxidation or nucleophilic displacement), leveraging the patent-demonstrated COX-2 IC50 of 5 µM and COX-1/COX-2 selectivity ratio of approximately 2.2 for class-representative analogs [2].

2-Heterocycle Replacement Studies: Thienyl Versus Furyl Comparison

Because the lead anticancer compound 3l in the Zyabrev et al. (2023) series carries a 2-(2-furyl) group (GI50 1.64–1.86 µM), procurement of the 2-(2-thienyl) analog enables direct comparative evaluation of heterocycle identity on antiproliferative potency, target engagement (DNA topoisomerase IIβ), and COMPARE matrix correlation patterns [1]. This head-to-head comparison is essential for establishing whether the thienyl-for-furyl substitution maintains or improves the r = 0.88 correlation with aclarubicin observed for 3l [1].

Building Block for Diversity-Oriented Synthesis of 4,5-Disubstituted Oxazole Libraries

The 4-tosyl group can function as a leaving group in nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions , while the 5-methylthio group can be oxidized or displaced. This dual functionalization capability makes the target compound a versatile building block for constructing structurally diverse oxazole libraries, addressing the need for novel heterocyclic scaffolds in anticancer [1] and anti-inflammatory [2] drug discovery programs.

Quote Request

Request a Quote for 4-[(4-Methylphenyl)sulfonyl]-5-methylthio-2-(2-thienyl)-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.